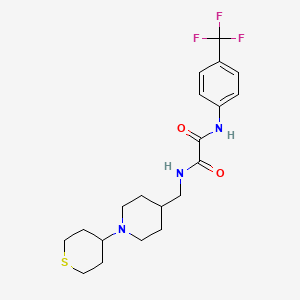
N1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H26F3N3O2S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Kinase B (Akt) Inhibition
Protein kinase B (PKB or Akt) is a crucial component of intracellular signaling pathways that regulate growth and survival. Signaling through PKB is often dysregulated in cancer, making it an attractive target for antitumor agents. Researchers have optimized the structure of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines to develop ATP-competitive, nano-molar inhibitors with remarkable selectivity for PKB over closely related kinases like PKA . These inhibitors show promise in cellular assays and have demonstrated potent inhibition of human tumor xenograft growth in animal models.
Triazole Synthesis
The compound contains a 1,2,4-triazole ring system. Triazoles are versatile heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. Researchers have explored various synthetic methods for 1,2,3-/1,2,4-triazoles, including those involving N-tosylhydrazones and aniline substrates. The unique regioisomers (1,4- or 1,4,5-substituted) offer wide scope and convenient operating conditions .
Mecanismo De Acción
Target of Action
The primary target of the compound N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Biochemical Pathways
The compound N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide affects the HIF-1 pathways, which play a crucial role in cellular response to hypoxia . The activation of these pathways leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Pharmacokinetics
The compound’s interaction with hif-1 pathways suggests it may have good bioavailability and efficacy in hypoxic environments .
Result of Action
The action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide results in the induction of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .
Action Environment
The efficacy and stability of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide are likely influenced by the hypoxic environment in which it acts . The compound’s interaction with HIF-1 pathways suggests it may be particularly effective in hypoxic environments, such as those found in tumor cells .
Propiedades
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O2S/c21-20(22,23)15-1-3-16(4-2-15)25-19(28)18(27)24-13-14-5-9-26(10-6-14)17-7-11-29-12-8-17/h1-4,14,17H,5-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAUJXGWAUXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)
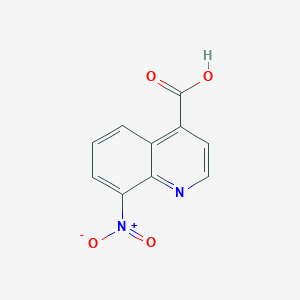


![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
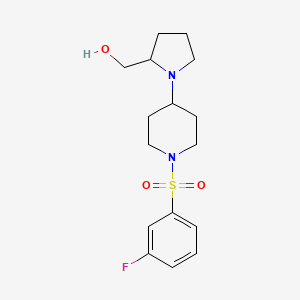

![(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2558962.png)
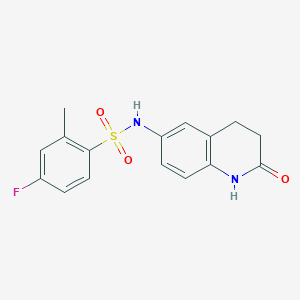
![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)
![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)
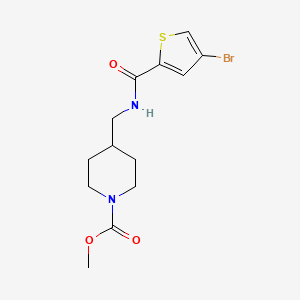
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)